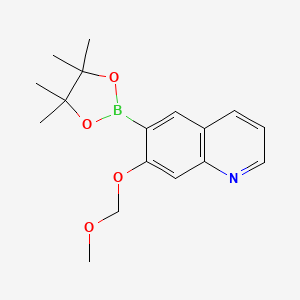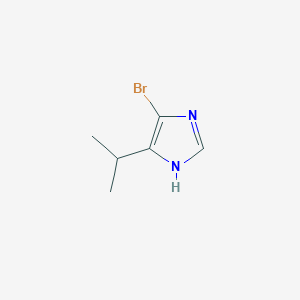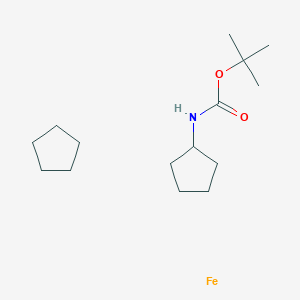
2-(2,3-Dichlorophenyl)pyridine-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dichlorophenyl)pyridine-4-methanol is a chemical compound with the molecular formula C12H9Cl2NO It is a derivative of pyridine and is characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxymethyl group on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)pyridine-4-methanol typically involves the reaction of 2,3-dichlorobenzaldehyde with 4-pyridinemethanol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dichlorophenyl)pyridine-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(2,3-Dichlorophenyl)pyridine-4-carboxylic acid or 2-(2,3-Dichlorophenyl)pyridine-4-carbaldehyde.
Reduction: this compound or 2-(2,3-Dichlorophenyl)pyridine-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,3-Dichlorophenyl)pyridine-4-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dichlorophenyl)pyridine-4-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of the proprotein convertase furin through an induced-fit mechanism. This involves the binding of the compound to the active site of furin, causing a conformational change that inhibits its enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorophenyl)pyridine-4-methanol
- 2-(3,4-Dichlorophenyl)pyridine-4-methanol
- 2-(2,3-Dichlorophenyl)pyridine-3-methanol
Uniqueness
2-(2,3-Dichlorophenyl)pyridine-4-methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the hydroxymethyl group on the pyridine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H9Cl2NO |
|---|---|
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
[2-(2,3-dichlorophenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-3-1-2-9(12(10)14)11-6-8(7-16)4-5-15-11/h1-6,16H,7H2 |
Clave InChI |
YNTNBDNEZSUKKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)


![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)





![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)



